molecular formula C17H13N5O2 B13370836 methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate

methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate

Cat. No.: B13370836
M. Wt: 319.32 g/mol
InChI Key: UWWXTDHKJSHFMO-UHFFFAOYSA-N
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Description

Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines and pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a beta-carboline core fused with a pyrimidine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aminoindazole derivative with 2,4-dichloropyrimidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the methyl ester group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or lithium cyanide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it could inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate is unique due to its specific combination of a beta-carboline core with a pyrimidine ring and a methyl ester group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

methyl 1-(2-aminopyrimidin-4-yl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C17H13N5O2/c1-24-16(23)13-8-10-9-4-2-3-5-11(9)20-14(10)15(21-13)12-6-7-19-17(18)22-12/h2-8,20H,1H3,(H2,18,19,22)

InChI Key

UWWXTDHKJSHFMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=NC(=NC=C4)N

Origin of Product

United States

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